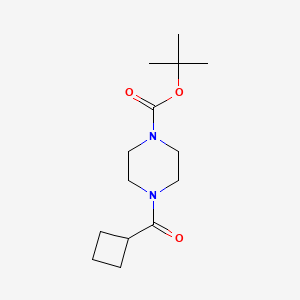

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyclobutanecarbonyl group, and a piperazine ring. It is used in various chemical and biological research applications due to its unique structural properties.

Properties

IUPAC Name |

tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)12(17)11-5-4-6-11/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCMMFUVUQBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

Step 2: The intermediate product is then reacted with cyclobutanecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclobutanecarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it a candidate for investigating biochemical pathways.

Medicine

The compound is being evaluated as a potential lead for developing new pharmaceuticals. Its structural features suggest possible therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials, leveraging its unique properties for various formulations.

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, particularly drug-resistant strains. A comparative analysis shows its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong bactericidal properties |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against resistant strains |

| Staphylococcus epidermidis | Low concentrations effective | Potent against biofilm-forming strains |

The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are often associated with chronic infections.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, such as renin and other proteases critical for blood pressure regulation. This inhibition could lead to potential applications in treating hypertension and related cardiovascular diseases.

Antimicrobial Efficacy Study

Recent studies have focused on evaluating the antimicrobial efficacy of this compound against various pathogens. These studies highlight its potential as an alternative treatment option for infections caused by resistant strains.

Enzyme Inhibition Research

Research has also investigated the compound's role in inhibiting key enzymes involved in metabolic processes. The findings suggest that it may have therapeutic implications in managing conditions like hypertension.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl piperazine-1-carboxylate

- Cyclobutanecarboxylic acid piperazine ester

- N-Boc piperazine derivatives

Uniqueness

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate is unique due to the presence of both a tert-butyl group and a cyclobutanecarbonyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 4-(cyclobutanecarbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 250.33 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring substituted with a tert-butyl group and a cyclobutanecarbonyl moiety, which contribute to its biological activity.

The mechanism of action for this compound is primarily based on its interactions with specific molecular targets, such as enzymes and receptors. The binding occurs through:

- Hydrogen Bonding : Interactions with polar residues in the active sites of enzymes.

- Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.

- Van der Waals Forces : Enhancing binding affinity.

These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, making the compound a valuable tool in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative analysis shows its effectiveness against Gram-positive bacteria, particularly drug-resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Strong bactericidal properties |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against resistant strains |

| Staphylococcus epidermidis | Low concentrations effective | Potent against biofilm-forming strains |

The compound's ability to inhibit biofilm formation is particularly noteworthy, as biofilms are often associated with chronic infections and resistance to conventional antibiotics .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit renin and other proteases, which are critical in regulating blood pressure and fluid balance . This inhibition can lead to potential applications in treating hypertension and related cardiovascular diseases.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. Key findings include:

- Synthesis Methodology : The compound is synthesized through the reaction of piperazine with tert-butyl chloroformate and cyclobutanecarboxylic acid under controlled conditions .

- Biological Evaluation : The compound has shown promising results in various assays, indicating its potential as a lead compound for drug development .

Case Studies

- Antimicrobial Efficacy Study :

- Enzyme Inhibition Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.